Terpinolene
Overview
Description
Terpinolene is a naturally occurring monoterpene, commonly found in the essential oils of various plants such as conifers, tea tree, apples, and some citrus fruits . It is known for its fresh, piney, floral, and sometimes citrusy aroma, making it a popular ingredient in the fragrance industry . This compound is also present in certain cannabis strains, contributing to their unique aroma profiles . The molecular formula of this compound is C₁₀H₁₆, and it exists as a colorless liquid at room temperature with a boiling point of approximately 186°C .
Mechanism of Action
Target of Action
Terpinolene, a monoterpene found in a variety of herbs, is known for its diverse biological effects . It has been reported to interact with various molecular targets, including pro-inflammatory cytokines, transcription factors, autophagy machinery, reactive oxygen species (ROS), and membrane receptors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis .
Mode of Action
This compound interacts with its targets to induce a range of changes. For instance, it has been shown to reduce inflammation symptoms by decreasing the release of pro-inflammatory cytokines . It also has the potential to inhibit cell proliferation by down-regulating AKT1 expression, a protein involved in cell proliferation and apoptosis . Furthermore, this compound has been reported to have antioxidant, larvicide, and insecticide activities .
Biochemical Pathways
The biosynthesis of this compound involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of isoprenyl diphosphate synthase (IDS). This produces acyclic and achiral isoprenyl diphosphate/pyrophosphate (ID, C5n) intermediates including geranyl pyrophosphate (GPP, C10), which are considered universal terpenoid precursors . The terpinyl cation can be quenched through deprotonation, resulting in a plethora of monocyclic monoterpenes, e.g., limonene, this compound, and β-phellandrene .
Pharmacokinetics
One study has shown that phenethyl alcohol, a major metabolite found in a formulation containing this compound, was rapidly absorbed, with tmax occurring within 1 hour after oral administration .
Result of Action
This compound has been reported to induce apoptotic cell death via oxidative stress and mitochondrial impairment . It has also been shown to increase intracellular ROS production in certain cell types . Moreover, this compound is known for its uplifting and energizing effects, providing a sense of focus and motivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light spectra can modulate the production of terpenoids in plants . Furthermore, terpenoids, including this compound, play an important role in plant-environment interactions, such as plant-plant, plant-insect, and plant-animal interactions . Understanding these interactions can provide insights into the ecological functions of this compound and its potential applications.
Biochemical Analysis
Biochemical Properties
Terpinolene, as a monoterpene, plays a significant role in the biochemical reactions of the plants it is found in . These enzymes control the production of this compound and other monoterpenes, contributing to the chemical variability observed in different plant species .
Cellular Effects
Monoterpenes like this compound are known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoterpene synthases. For instance, the α-pinene/terpinolene synthase from Taiwania cryptomerioides was shifted to produce this compound predominantly by the single site mutation . This suggests that this compound’s production can be controlled at the molecular level through enzyme modification .
Metabolic Pathways
This compound is part of the monoterpenoid biosynthetic pathway, which involves various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpinolene can be synthesized through various methods. One common approach involves the isomerization of alpha-pinene, a process that can be catalyzed by acids such as sulfuric acid or hydrochloric acid . Another method includes the cyclization of myrcene, which can be achieved using catalysts like aluminum chloride .
Industrial Production Methods: Industrial production of this compound often involves the extraction from essential oils of plants like nutmeg, tea tree, and conifers through steam distillation . This process involves passing steam through the plant material, causing the essential oils to evaporate. The steam and oil vapors are then condensed, and the oil is separated from the water .
Chemical Reactions Analysis
Types of Reactions: Terpinolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Halogenation of this compound can occur using halogens like chlorine or bromine, producing halogenated derivatives.
Major Products Formed:
Oxidation: this compound oxide
Reduction: p-Menthane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Terpinolene has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry .
Chemistry:
- Used as a precursor in the synthesis of other chemical compounds.
- Studied for its reactivity and potential as a green solvent.
Biology:
- Investigated for its role as a natural insect repellent.
- Studied for its potential antioxidant properties.
Medicine:
- Preliminary studies suggest this compound may have anti-inflammatory and sedative effects .
- Potential use in traditional medicine for its calming effects.
Industry:
Comparison with Similar Compounds
Alpha-Pinene: Known for its pine-like aroma and anti-inflammatory properties.
Beta-Pinene: Similar to alpha-pinene but with a slightly different aroma profile.
Limonene: Found in citrus fruits, known for its citrusy aroma and potential anticancer properties.
Uniqueness of Terpinolene:
- This compound is unique in its combination of fresh, woody, and floral aroma, which is less common among other monoterpenes .
- It has a higher vaporization temperature compared to some other terpenes, making it suitable for specific applications .
- Its diverse range of biological activities, including antioxidant, sedative, and insect repellent properties, sets it apart from other similar compounds .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYAFQVGZZPNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | TERPINOLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027222 | |
Record name | Terpinolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |
Record name | TERPINOLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |
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Record name | Terpinolene | |
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Record name | Terpinolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
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Record name | Terpinolene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |
Record name | TERPINOLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
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Record name | Terpinolene | |
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Flash Point |
64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |
Record name | TERPINOLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
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Solubility |
In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | TERPINOLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terpinolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
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Record name | Terpinolene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |
Record name | TERPINOLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terpinolene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.74 [mmHg], 0.74 mm Hg at 25 °C | |
Record name | Terpinolene | |
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Record name | TERPINOLENE | |
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Color/Form |
Water-white to pale amber liquid, Colorless liquid or oil | |
CAS No. |
586-62-9 | |
Record name | TERPINOLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/4588 | |
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Record name | Terpinolene | |
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Record name | Terpinolene | |
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Record name | TERPINOLENE | |
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Record name | TERPINOLENE | |
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Record name | Terpinolene | |
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Melting Point |
< 25 °C | |
Record name | Terpinolene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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